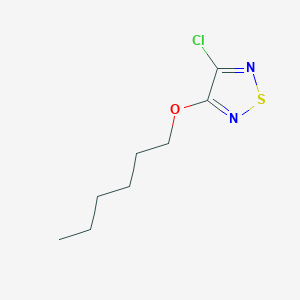![molecular formula C14H18O2 B14272134 3-[(2-Methylphenyl)methyl]oxepan-2-one CAS No. 133880-78-1](/img/structure/B14272134.png)
3-[(2-Methylphenyl)methyl]oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylphenyl)methyl]oxepan-2-one is a chemical compound characterized by its unique structure, which includes an oxepan-2-one ring substituted with a 2-methylphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methyl]oxepan-2-one typically involves the reaction of 2-methylbenzyl alcohol with ε-caprolactone under acidic or basic conditions. The reaction proceeds through a nucleophilic attack of the alcohol on the lactone ring, resulting in the formation of the oxepan-2-one structure.
Reaction Conditions:
Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvents: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylphenyl)methyl]oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxepan-2-one ring to a more saturated structure.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 3-[(2-Methylphenyl)methyl]oxepan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylphenyl)methyl]oxepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug design.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3-[(2-Methylphenyl)methyl]oxepan-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The oxepan-2-one ring can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprolactone: A related compound with a similar lactone ring structure but without the 2-methylphenylmethyl group.
2-Oxepanone: Another lactone with a simpler structure, often used in polymer synthesis.
Uniqueness
3-[(2-Methylphenyl)methyl]oxepan-2-one is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
133880-78-1 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)methyl]oxepan-2-one |
InChI |
InChI=1S/C14H18O2/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-16-14(13)15/h2-3,6-7,13H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
CEVHZLUQFIMXRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2CCCCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
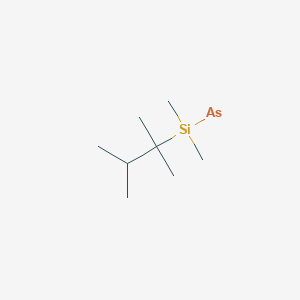

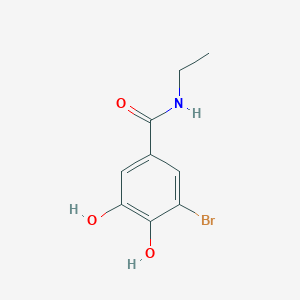

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
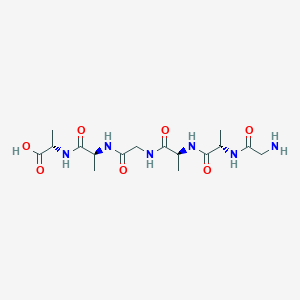
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
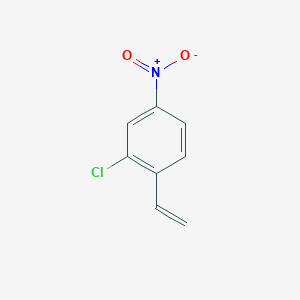
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)

